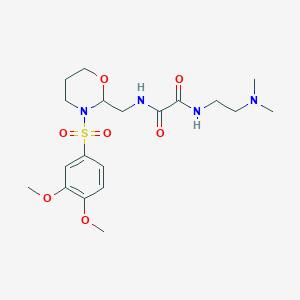
2-Amino-4'-methoxybenzophenone
Vue d'ensemble
Description
2-Amino-4’-methoxybenzophenone is a chemical compound used as a starting reagent in the synthesis of various other compounds . It is a specialty chemical that finds application in the field of nucleosides, nucleotides, phosphoramidites, and pharmaceutical intermediates .
Synthesis Analysis
The synthesis of 2-Amino-4’-methoxybenzophenone involves complex chemical reactions. For instance, it has been used as a starting reagent in the synthesis of 4-phenyl-7-methyl-2- (2′-pyridyl)quinoline and 4-phenyl-7-methyl-2- [2′- (6′-methyl)pyridyl]-quinoline .Molecular Structure Analysis
The molecular structure of 2-Amino-4’-methoxybenzophenone can be analyzed using various techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) . The molecular geometry, HOMO–LUMO energy gap, and molecular electrostatic potential (MEP) surface can be derived using density functional theory (DFT) methods .Chemical Reactions Analysis
The chemical reactions involving 2-Amino-4’-methoxybenzophenone are complex and involve multiple steps. For instance, it has been used in the synthesis of 4-phenyl-7-methyl-2- (2′-pyridyl)quinoline and 4-phenyl-7-methyl-2- [2′- (6′-methyl)pyridyl]-quinoline .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Amino-4’-methoxybenzophenone include a density of 1.1±0.1 g/cm^3, boiling point of 407.1±33.0 °C at 760 mmHg, vapour pressure of 0.0±0.9 mmHg at 25°C, enthalpy of vaporization of 65.9±3.0 kJ/mol, flash point of 200.0±25.4 °C, index of refraction of 1.617, molar refractivity of 65.1±0.3 cm^3, and molar volume of 186.1±3.0 cm^3 .Applications De Recherche Scientifique
Nonlinear Optical Applications
The organic 2,4-dihydroxybenzophenone single crystals, which are similar to 2-Amino-4’-methoxybenzophenone, have been grown for nonlinear optical applications . These materials find intense applications in telecommunication, frequency mixing, optical computing, and optical data storage .
Optoelectronic Applications
Low electrical resistivity and high optical transmittance materials, like 2,4-dihydroxybenzophenone, are widely used for optoelectronic applications . This suggests that 2-Amino-4’-methoxybenzophenone could have similar applications.
Electronic Device Applications
The wide band gap materials have electronic device applications . As 2-Amino-4’-methoxybenzophenone is similar to 2,4-dihydroxybenzophenone, it could potentially be used in electronic devices.
Medical Applications
Materials with good biological properties are used for medical applications . Given the structural similarity, 2-Amino-4’-methoxybenzophenone could also have potential medical applications.
Green Synthesis
An efficient method was established for the green synthesis of 4-methoxybenzophenone using benzoic acid as acylating agent . This suggests that 2-Amino-4’-methoxybenzophenone could also be synthesized using green methods.
Plant Growth Regulation
4-Methoxybenzophenone and its analogues showed diverse plant growth-regulating actions such as inhibition of shoot and root growth, induction of chlorosis, and a disturbance in phototropism or geotropism . This suggests that 2-Amino-4’-methoxybenzophenone could have similar applications in plant growth regulation.
Safety And Hazards
Orientations Futures
The future directions of research involving 2-Amino-4’-methoxybenzophenone could involve its use in the fabrication of competent catalytic materials. For instance, it has been used in the synthesis of 4-phenyl-7-methyl-2- (2′-pyridyl)quinoline and 4-phenyl-7-methyl-2- [2′- (6′-methyl)pyridyl]-quinoline, which have shown promising results in boosting the [3 + 2] cycloaddition reaction of azide and nitriles .
Propriétés
IUPAC Name |
(2-aminophenyl)-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15/h2-9H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLORUWDSYNSEAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4'-methoxybenzophenone | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

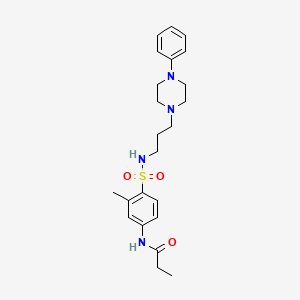
![3-(3,4-Dimethoxyphenyl)-5-{1-[(3,4-dimethoxyphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2965993.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[1-(5-methyl-1,2,4-oxadiazol-3-yl)cycloheptyl]amino}acetamide](/img/structure/B2965994.png)
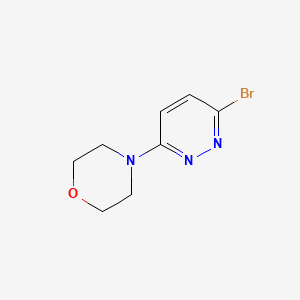
![2-{(3aR)-3a-methyl-5-oxo-1-[3-(trifluoromethyl)benzoyl]octahydropyrrolo[2,3-b]pyrrol-2-yl}phenyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2965997.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide](/img/structure/B2965998.png)
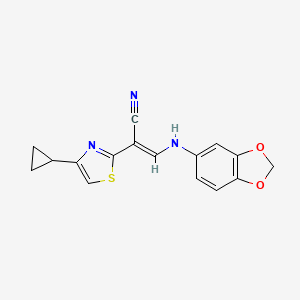
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2966001.png)
![4-methoxy-3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2966002.png)
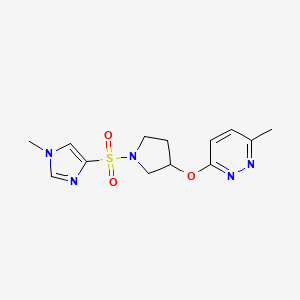
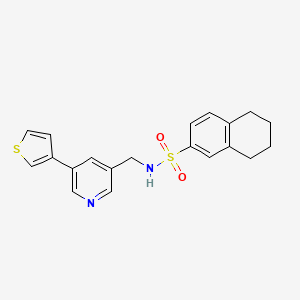
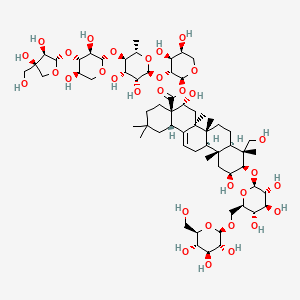
![3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid](/img/structure/B2966009.png)
